molecular formula C7H6N2O2S B1293931 4-Cyanobenzenesulfonamide CAS No. 3119-02-6

4-Cyanobenzenesulfonamide

Cat. No. B1293931
CAS RN: 3119-02-6
M. Wt: 182.2 g/mol
InChI Key: UZECCNDOASGYNH-UHFFFAOYSA-N
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Description

4-Cyanobenzenesulfonamide is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis, medicinal chemistry, and materials science. The compound is characterized by the presence of a sulfonamide group attached to a benzene ring which is further substituted with a cyano group. This functional group arrangement provides a unique reactivity profile that can be exploited in different chemical transformations and biological activities .

Synthesis Analysis

The synthesis of 4-Cyanobenzenesulfonamides has been explored in several studies. One approach involves the cleavage of secondary amine derivatives of 4-Cyanobenzenesulfonamides under the action of thiol and base, which suggests its utility as an amine protecting/activating group in amine synthesis . Another study reports the synthesis of a series of benzenesulfonamides starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide, indicating the versatility of the sulfonamide group in facilitating the formation of complex molecules . Additionally, the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide through a two-step process involving sulfonyl chloride and primary amine treatment followed by benzylation has been described, showcasing the adaptability of the sulfonamide moiety in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of 4-Cyanobenzenesulfonamide derivatives has been extensively studied using various spectroscopic and crystallographic techniques. For instance, the structural and spectroscopic properties of a sulfonamide compound were characterized by FT-IR, NMR, UV-Vis, and X-ray single crystal techniques, providing detailed information on the molecular geometry and electronic properties . The crystal structures of various 4,4'-disubstituted N-phenylbenzenesulfonamides have also been compared, revealing adaptable three-dimensional packing modes that can accommodate different molecular shapes .

Chemical Reactions Analysis

The chemical reactivity of 4-Cyanobenzenesulfonamide and its derivatives has been explored in the context of functionalizing nitroarenes and in the formation of organotin(IV) complexes. The sulfonamides can withstand conditions that functionalize nitroarenes, such as reductions and vicarious nucleophilic substitution reactions . Moreover, novel organotin(IV) complexes derived from 4-carboxybenzenesulfonamide have been synthesized and characterized, demonstrating the potential of sulfonamide derivatives in coordination chemistry and their in vitro cytostatic activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Cyanobenzenesulfonamide compounds are influenced by their molecular structure. Theoretical and experimental investigations, including DFT calculations, have been conducted to understand these properties better. For example, the study of a sulfonamide compound revealed insights into its vibrational frequencies, NMR chemical shifts, absorption wavelengths, and optimized geometric parameters . Additionally, the synthesis of novel 4-cyanamidobenzenesulfonamide derivatives and their evaluation as carbonic anhydrase inhibitors highlighted the importance of substituent effects on the biological activity of these compounds .

Safety And Hazards

4-Cyanobenzenesulfonamide is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

Future Directions

While specific future directions for 4-Cyanobenzenesulfonamide are not detailed in the search results, sulfonamides in general continue to be an area of interest in many fields of drug chemistry due to their various biological activities .

properties

IUPAC Name

4-cyanobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZECCNDOASGYNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50185119
Record name Benzenesulfonamide, p-cyano-
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Molecular Weight

182.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyanobenzenesulfonamide

CAS RN

3119-02-6
Record name 4-Cyanobenzenesulfonamide
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Record name Benzenesulfonamide, p-cyano-
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Record name p-Cyanobenzenesulfonamide
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Record name Benzenesulfonamide, p-cyano-
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Record name p-cyanobenzenesulphonamide
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Record name 4-Cyanophenylsulfonamide
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Synthesis routes and methods

Procedure details

The compound 2-2 (58 mg) prepared in Step 1 was dissolved in dimethylformamide (2 ml) and to the solution were added zinc cyanide [Zn(CN)2] (58 mg) and tetrakistriphenylphosphine palladium (10 mg), followed by stirring at 80° C. for 12 hours. The resulting mixture was basified with aqueous sodium bicarbonate solution, diluted with ethyl acetate (30 ml), washed with water and saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure. The obtained residue was chromatographed on silica gel column eluting with ethyl acetate/hexane (1/2) to yield the compound 2-3 (30 mg, 80%).
Quantity
58 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
[Compound]
Name
tetrakistriphenylphosphine palladium
Quantity
10 mg
Type
reactant
Reaction Step Four
Quantity
58 mg
Type
catalyst
Reaction Step Four
Yield
80%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76
Citations
MA Schmidt, RW Stokes, ML Davies… - The Journal of Organic …, 2017 - ACS Publications
… We’ve demonstrated that the 4-cyanobenzenesulfonamide group can survive nitro-specific functional group manipulations such as a zinc reduction and a vicarious nucleophilic …
Number of citations: 27 pubs.acs.org
AD Popova, EA Velcheva - BULGARIAN CHEMICAL …, 2014 - bcc.bas.bg
… We compare in Table 3 theoretical and experimental IR data for the azanion of 4cyanobenzenesulfonamide (2 in Fig. 1). The agreement between experimental and scaled theoretical …
Number of citations: 5 bcc.bas.bg
T Owa, H Yoshino, T Okauchi… - Journal of medicinal …, 1999 - ACS Publications
… N-(3-Chloro-7-indolyl)-4-cyanobenzenesulfonamide (17). Obtained as a colorless solid in 90% yield: mp 210−211 C (after recrystallization from EtOAc−hexane); 1 H NMR (DMSO-d 6 ) …
Number of citations: 375 pubs.acs.org
P Spieß, A Sirvent, I Tiefenbrunner… - … A European Journal, 2023 - Wiley Online Library
… Notably, for the rest of the electrondeficient arenesulfonamides that we investigated, including the 4cyanobenzenesulfonamide, computationally, the Meisenheimer complex-type …
S Dosa, J Daniels, M Guetschow - Journal of Heterocyclic …, 2011 - Wiley Online Library
… A mixture of hydroxylamine-hydrochloride (2 equiv) and the 4-cyanobenzenesulfonamide (1 equiv) was refluxed in ethanol (25 mL) in the presence of DIPEA (2 equiv) for 1 h. Afterward, …
Number of citations: 8 onlinelibrary.wiley.com
A Angeli, E Trallori, M Ferraroni, LDC Mannelli… - European Journal of …, 2018 - Elsevier
… First step was the synthesis of 4-cyanobenzenesulfonamide (2) by reaction of the corresponding sulfonyl chloride (1) with an aqueous solution of ammonium hydroxide. Successively, 4-…
Number of citations: 32 www.sciencedirect.com
MVB Zanoni, NR Stradiotto - Journal of electroanalytical chemistry and …, 1991 - Elsevier
… bond cleavage was reported in the electrochemical reductions of 4-cyanobenzenesulfonamide, N-propyl4-cyanobenzenesulfonamide and N, N-diethyl-4-cyanobenzenesulfonamide …
Number of citations: 14 www.sciencedirect.com
WD Closson, MG Voorhees - … of a Symposium Held at the State …, 2013 - books.google.com
… Manousek, Exner, and Zuman reported that 4-cyanobenzenesulfonamide undergoes electrochemical cleavage in aqueous solution at the carbon-sulfur bond (eq 1)," while Cottrell and …
Number of citations: 0 books.google.com
MR Asirvatham, MD Hawley - Journal of Electroanalytical Chemistry and …, 1974 - Elsevier
… Manousek et al. 1 have demonstrated by polarographic and coulometric techniques that 4-cyanobenzenesulfonamide is reductively cleaved in the pH range 7-11 at the carbon-sulfur …
Number of citations: 30 www.sciencedirect.com
S Thaisrivongs, MN Janakiraman… - Journal of medicinal …, 1996 - ACS Publications
The low oral bioavailability and rapid biliary excretion of peptide-derived HIV protease inhibitors have limited their utility as potential therapeutic agents. Our broad screening program to …
Number of citations: 122 pubs.acs.org

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